Ioflupane

准备方法

合成路线及反应条件

碘氟烷的合成涉及多个步骤,从制备托烷衍生物开始反应条件通常涉及使用有机溶剂和催化剂来促进所需产物的形成 .

工业生产方法

碘氟烷的工业生产涉及使用自动化合成模块来确保高纯度和产量。 该过程包括用碘-123对化合物进行放射性标记,然后进行纯化和质量控制,以符合监管标准 .

化学反应分析

反应类型

碘氟烷会发生多种类型的化学反应,包括:

氧化: 这种反应可以在特定条件下发生,导致形成氧化衍生物。

还原: 还原反应可用于修饰分子上的官能团。

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及单氯化碘等卤化剂。 反应通常在受控的温度和pH条件下进行,以确保特异性和产率 .

主要产物

科学研究应用

Diagnostic Applications

1. Parkinsonian Syndromes Diagnosis

Ioflupane is instrumental in diagnosing parkinsonian syndromes, including Parkinson's disease and essential tremor. The compound serves as a biomarker for presynaptic dopamine transporters in the striatum, allowing for the visualization of dopaminergic neuron integrity. A pooled analysis of clinical trials demonstrated that this compound SPECT imaging has a sensitivity of approximately 91.9% and specificity of 83.6% when assessed by on-site readers, with slightly lower values when evaluated by independent experts (sensitivity: 88.7%, specificity: 91.2%) .

2. Differentiation of Dementia Types

This compound imaging is also utilized to differentiate between types of dementia, particularly dementia with Lewy bodies and Alzheimer's disease. A study involving 55 patients who underwent this compound imaging and subsequent autopsy revealed a diagnostic accuracy of 86% for this compound compared to clinical diagnoses, highlighting its efficacy in identifying underlying pathologies associated with dementia .

Case Studies

Case Study 1: Diagnostic Accuracy in Clinical Practice

A multicenter study evaluated the diagnostic performance of this compound SPECT imaging across various demographics. The study involved patients with suspected parkinsonian syndromes who underwent imaging to assist in confirming their clinical diagnoses. The results indicated that this compound provided consistent diagnostic performance across both Caucasian and non-Caucasian populations, emphasizing its reliability as a diagnostic tool irrespective of demographic variables .

Case Study 2: Clinical Utility in Uncertain Diagnoses

In cases where clinical diagnosis remains uncertain, this compound has proven beneficial. For instance, a patient presenting with atypical symptoms underwent this compound SPECT imaging, which revealed significant dopaminergic deficits consistent with Parkinson's disease despite inconclusive clinical findings. This case underscores the role of this compound in clarifying ambiguous diagnoses and guiding treatment decisions .

Data Summary

作用机制

碘氟烷通过选择性结合大脑中突触前多巴胺转运蛋白发挥作用。当用碘-123标记时,它会发射伽马射线,可以使用 SPECT 成像检测到。 这使得能够可视化多巴胺神经元的分布和密度,有助于诊断帕金森综合征 .

相似化合物的比较

类似化合物

可卡因: 具有相似的结构,但不用于成像目的。

哌甲酯: 另一种多巴胺转运蛋白配体,但具有不同的临床应用。

托烷衍生物: 各种其他托烷衍生物用于研究和医学

碘氟烷的独特性

碘氟烷因其对多巴胺转运蛋白的高亲和力和用碘-123标记的能力而独一无二,使其成为诊断帕金森综合征的有效成像剂。 它的特异性和安全性使其成为临床环境中的首选 .

生物活性

Ioflupane, also known as 123I-ioflupane or DaTSCAN, is a radiopharmaceutical used primarily in the diagnosis of movement disorders, particularly those associated with dopaminergic deficits such as Parkinson's disease and dementia with Lewy bodies. This article delves into its biological activity, pharmacodynamics, clinical efficacy, and relevant case studies.

This compound is a cocaine analogue that selectively binds to the presynaptic dopamine transporter (DAT) in the brain. This binding allows for the visualization of dopaminergic neurons through single-photon emission computed tomography (SPECT) imaging. The compound also exhibits lower affinity for the serotonin transporter, which is approximately ten times less than that for DAT .

Pharmacokinetic Profile

- Distribution : After intravenous injection, this compound is rapidly cleared from the bloodstream, with only about 5% remaining in circulation at 5 minutes post-injection. Brain uptake peaks at approximately 7% of the injected dose within 10 minutes and declines to about 3% after 5 hours .

- Elimination : Approximately 60% of the radioactivity is excreted in urine within 48 hours, with about 14% eliminated via feces .

Clinical Efficacy and Diagnostic Performance

Numerous studies have assessed the diagnostic performance of this compound in detecting striatal dopaminergic deficits. A pooled analysis of four clinical trials involving 928 participants demonstrated:

- Sensitivity : 91.9% (95% CI: 88.7% to 94.5%)

- Specificity : 83.6% (95% CI: 78.7% to 87.9%)

When images were evaluated by independent experts, sensitivity was slightly lower at 88.7%, but specificity improved to 91.2% .

Case Study Overview

A notable case study involved a cohort of patients diagnosed with Parkinsonian syndromes and dementia with Lewy bodies. The study utilized this compound SPECT imaging to assess dopaminergic function:

- Participants : Included patients with varying degrees of cognitive impairment and movement disorders.

- Findings : The imaging results correlated significantly with clinical diagnoses, reinforcing the utility of this compound as a diagnostic tool.

Comparative Analysis with Other Imaging Techniques

To better understand the role of this compound in clinical practice, it is essential to compare its effectiveness with other imaging modalities such as PET scans using compounds like F-DOPA.

| Imaging Modality | Sensitivity | Specificity | Key Advantages |

|---|---|---|---|

| This compound SPECT | 91.9% | 83.6% | Non-invasive; high diagnostic accuracy for dopaminergic deficits |

| F-DOPA PET | Varies | Varies | Better for metabolic activity; useful in differentiating between types of parkinsonism |

Biological Safety and Dosimetry

The safety profile of this compound has been assessed through various studies. The estimated absorbed radiation doses for an average adult patient receiving a typical dose (185 MBq) are summarized as follows:

| Organ | Absorbed Dose (μGy/MBq) |

|---|---|

| Brain | 16 |

| Liver | 85 |

| Kidneys | 13 |

| Effective Dose | 25 μSv/MBq |

The effective dose resulting from a typical administration is approximately 4.6 mSv .

属性

IUPAC Name |

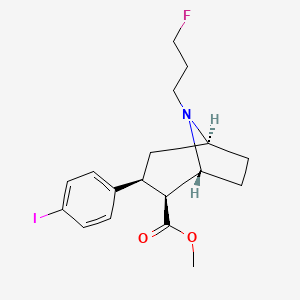

methyl (1R,2S,3S,5S)-8-(3-fluoropropyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FINO2/c1-23-18(22)17-15(12-3-5-13(20)6-4-12)11-14-7-8-16(17)21(14)10-2-9-19/h3-6,14-17H,2,7-11H2,1H3/t14-,15+,16+,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWLAJVUJSVENX-HZMVEIRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2CCC(N2CCCF)CC1C3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]2CC[C@H](N2CCCF)C[C@@H]1C3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155797-99-2 | |

| Record name | 2-Carbomethoxy-8-(3-fluoropropyl)-3-(4-iodophenyl)tropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155797992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IOFLUPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF232WE742 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。